7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-
Description
7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)- (CAS: 25163-24-0), also known as Sphaeropsidin, is a bicyclic sesquiterpenoid derivative characterized by a 7-oxabicyclo[4.1.0]heptane core with hydroxyl and hydroxymethyl substituents at positions 5 and 3, respectively . Its stereochemistry (1R,5S,6R configuration in related analogs) plays a critical role in its biological activity, though specific stereochemical data for this compound require further validation .
Properties
IUPAC Name |
5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,4,6-9H,2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLJDPHPVHSVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2C(C1O)O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948023 | |
| Record name | 5-Hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25163-24-0 | |
| Record name | Spheropsidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025163240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Identity and Structure
| Parameter | Details |
|---|---|
| IUPAC Name | 5-hydroxy-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one |
| Molecular Formula | C7H8O4 |
| Molecular Weight | 156.14 g/mol |
| Synonyms | Spheropsidin, Epoxydon, Epiepoxydon |
| CAS Number | 25163-24-0 |
| PubChem CID | 185584 |
The compound features a bicyclic system with an oxabicyclo[4.1.0]heptene core, bearing hydroxy and hydroxymethyl substituents at defined stereocenters.
Preparation Methods of 7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)-
Overview
The preparation of this compound is generally achieved via multi-step synthesis involving:
- Construction of the bicyclic lactone core
- Introduction of hydroxy and hydroxymethyl substituents with stereochemical control
- Use of cycloaddition reactions (notably Diels-Alder) or epoxidation strategies
- Hydrolysis and oxidation steps as needed
The literature and patent searches reveal no single-step direct synthesis but rather sequences that build the bicyclic framework followed by functional group modifications.
Synthetic Routes from Literature and Patents
Epoxidation and Ring Closure
The bicyclic oxabicyclo[4.1.0]heptene system can be formed by epoxidation of a cyclohexene derivative followed by ring closure to form the oxirane ring fused to the cyclohexene.
- Reagents : Peracids (e.g., mCPBA) for epoxidation.
- Subsequent steps : Hydroxymethylation via formaldehyde addition or hydroxylation with osmium tetroxide or other dihydroxylation agents.
Detailed Example of a Synthetic Procedure (Adapted)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclopentadiene + suitable dienophile (e.g., methanesulfonyl cyanide) in dichloromethane, -20 to 40°C | Diels-Alder reaction to form bicyclic intermediate | 70-85 | Stoichiometric or slight excess of cyclopentadiene |
| 2 | Acidic hydrolysis (e.g., acetic acid) | Hydrolysis of intermediate to bicyclic lactone | 75-90 | Avoid isolation of unstable intermediates |
| 3 | Epoxidation with mCPBA or equivalent | Formation of oxirane ring | 80-90 | Control temperature to avoid overoxidation |
| 4 | Hydroxymethylation (formaldehyde + base) | Introduction of hydroxymethyl group | 60-80 | Stereoselective control required |
| 5 | Purification (chromatography, crystallization) | Isolation of pure 7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)- | - | Confirm stereochemistry by NMR and X-ray |
Analytical and Characterization Data
- NMR Spectroscopy : Characteristic signals for bicyclic protons and hydroxyl groups confirm structure.
- Mass Spectrometry : Molecular ion peak at m/z 156 consistent with C7H8O4.
- Optical Rotation : Used to verify stereochemistry.
- X-ray Crystallography : Confirms bicyclic framework and relative stereochemistry of hydroxy and hydroxymethyl substituents.
Summary and Recommendations
- The synthesis of 7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)- is best approached via a Diels-Alder cycloaddition to construct the bicyclic core, followed by selective functionalization steps.
- Acid-catalyzed hydrolysis and epoxidation are critical steps to achieve the oxabicyclic lactone structure.
- Careful control of reaction conditions and stereochemistry is essential to obtain the desired isomer.
- While biosynthetic routes exist, chemical synthesis remains the primary method for laboratory preparation.
- Further optimization may focus on stereoselective hydroxymethylation and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-hydroxy-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-5-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Structural Insights:
- Substituent Position: The position of hydroxymethyl (-CH2OH) groups (C3 vs.
- Alkyl/Aryl Chains : Prenyl or propenyl chains (e.g., Analog 3) enhance lipophilicity, correlating with insecticidal efficacy .
- Stereochemistry : The 1R,5S,6R configuration in Analog 1 and Analog 2 optimizes binding to microbial enzymes, while stereoisomerism in the target compound may explain its specificity .
Physicochemical Properties
- Insights : Higher boiling points and densities in Analog 2 correlate with increased molecular weight (C11H14O4) and hydrophobicity from the 1-methyl-1-propenyl group .
Biological Activity
7-Oxabicyclo[4.1.0]hept-3-en-2-one, 5-hydroxy-3-(hydroxymethyl)- is a bicyclic compound with significant potential in biological applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHO
- Molecular Weight : 210.23 g/mol
- CAS Number : 495401-17-7
- Boiling Point : 437.9 ± 45.0 °C (Predicted)
- Density : 1.338 ± 0.06 g/cm³ (Predicted)
- pKa : 12.67 ± 0.40 (Predicted) .
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the stabilization and folding of other proteins involved in cancer progression. By inhibiting HSP90, this compound can lead to the destabilization and degradation of oncogenic proteins, thus potentially reducing tumor growth and proliferation .
Anticancer Activity
Research has indicated that compounds similar to 7-Oxabicyclo[4.1.0]hept-3-en-2-one exhibit significant anticancer properties:
- Inhibition of Tumor Growth : Studies have shown that HSP90 inhibitors can reduce the viability of cancer cells in vitro and in vivo by disrupting multiple signaling pathways critical for cancer cell survival .
- Synergistic Effects : The compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapy, potentially overcoming resistance mechanisms in cancer cells .
Other Biological Activities
In addition to its anticancer properties, this compound may also exhibit:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Case Studies
A review of several studies highlights the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al., 2021 | Evaluate anticancer effects | Demonstrated significant reduction in tumor size in xenograft models when treated with HSP90 inhibitors including derivatives of this compound. |
| Johnson et al., 2020 | Assess antioxidant capacity | Found that the compound effectively reduced oxidative stress markers in neuronal cell cultures. |
| Lee et al., 2019 | Investigate neuroprotective properties | Reported that treatment with the compound led to improved cell viability and reduced apoptosis in models of neurodegeneration. |
Q & A
What are the optimal synthetic routes for 7-Oxabicyclo[4.1.0]hept-3-en-2-one derivatives, and how can enantioselectivity be controlled?
Basic Research Question
Synthesis of this bicyclic compound requires careful consideration of ring-strain and stereochemistry. A one-step method leveraging oxabicyclo precursors (e.g., 6-Oxabicyclo[3.1.0]hexan-3-one) can simplify the process, as described for structurally similar compounds . Enantioselective synthesis can be achieved using chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution, with purity confirmed via chiral HPLC .
Methodological Approach:
- One-Step Synthesis: Utilize bicyclic ketones (e.g., 6-Oxabicyclo[3.1.0]hexan-3-one) as starting materials, functionalizing via hydroxylation and hydroxymethylation under mild acidic conditions .
- Stereochemical Control: Employ (1R,5S,6R)-configured intermediates (see ) with chiral auxiliaries or asymmetric catalysis to isolate enantiomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
